Girisopam - 82230-53-3

Girisopam

Catalog Number: EVT-426738
CAS Number: 82230-53-3
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Girisopam was developed as a derivative of tofisopam, another 2,3-benzodiazepine that has been used in Europe for anxiety treatment. The compound's pharmacological effects and mechanisms have been studied extensively, leading to insights into its therapeutic potential and safety profile .

Classification

Girisopam is classified as a 2,3-benzodiazepine, a subclass of benzodiazepines distinguished by their unique structural and functional characteristics. These compounds typically exhibit anxiolytic, anticonvulsant, muscle relaxant, and sedative effects. Girisopam specifically targets phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways related to mood and anxiety regulation .

Synthesis Analysis

Methods

The synthesis of girisopam involves several key steps that utilize palladium-catalyzed reactions. A common approach includes the reaction of o-phenylenediamines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls under controlled conditions to yield the desired benzodiazepine structure .

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available o-phenylenediamines and appropriate carbonyl compounds.
  2. Catalysis: Palladium catalysts are employed to facilitate reactions such as hydroamination and C–H arylation, enhancing yield and selectivity.
  3. Reaction Conditions: Reactions are generally performed in organic solvents at elevated temperatures to ensure complete conversion of reactants .
Molecular Structure Analysis

Structure

Girisopam's molecular structure is characterized by a fused benzodiazepine ring system with specific substituents that enhance its pharmacological activity. The compound's structure allows for interaction with various receptors in the central nervous system.

Data

  • Molecular Formula: C₁₄H₁₃ClN₂O
  • Molecular Weight: Approximately 250.73 g/mol
  • Key Functional Groups: The presence of chloro and carbonyl groups contributes to its biological activity.
Chemical Reactions Analysis

Reactions

Girisopam undergoes various chemical reactions typical of benzodiazepines, including:

  1. Reduction Reactions: The C=N bond can be selectively reduced using palladium-catalyzed hydrogenation methods.
  2. Substitution Reactions: Electrophilic aromatic substitution can occur at various positions on the benzene rings attached to the diazepine core.

Technical Details

Reactions are often monitored using techniques such as nuclear magnetic resonance spectroscopy to confirm product formation and purity .

Mechanism of Action

Girisopam exerts its effects primarily through the inhibition of phosphodiesterase enzymes, particularly phosphodiesterase-10A. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play critical roles in neurotransmission and neuronal signaling.

Process

  1. Receptor Binding: Girisopam binds selectively to specific sites within the striatum.
  2. Signal Modulation: By inhibiting phosphodiesterases, girisopam modulates signaling pathways that influence mood and anxiety responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.
Applications

Girisopam has potential applications in several scientific fields:

  1. Pharmacology: Investigated for its anxiolytic properties without the sedation commonly associated with traditional benzodiazepines.
  2. Neuroscience Research: Used as a tool compound to study phosphodiesterase inhibition's effects on mood disorders.
  3. Drug Development: Serves as a lead compound for developing new anxiolytics with improved safety profiles compared to existing medications .
Introduction to Girisopam

Chemical Classification and Structural Profile of 2,3-Benzodiazepines

2,3-benzodiazepines represent a structurally and pharmacologically distinct subclass of the benzodiazepine family. Girisopam’s core structure comprises a benzodiazepine ring fused at the 2,3-positions, differing critically from the 1,4-positions in classical benzodiazepines like diazepam. Its systematic name is 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, with the molecular formula C18H17ClN2O2 (molar mass: 328.80 g/mol) [2] [5] [10]. Key structural features include:

  • A chlorophenyl substituent at position 1
  • Methoxy groups at positions 7 and 8
  • A methyl group at position 4

Table 1: Structural and Chemical Characteristics of Girisopam

PropertyDescriptorSignificance
Core Structure2,3-BenzodiazepineDifferentiates from sedative/hypnotic 1,4-benzodiazepines; dictates unique target interactions
Molecular FormulaC18H17ClN2O2Defines atomic composition and molecular weight (328.80 g/mol)
CAS Registry Number82230-53-3Unique chemical identifier
Key Substituents3-Chlorophenyl, 7,8-dimethoxy, 4-methylCritical for high-affinity binding to basal ganglia-specific sites [1] [7]
StereochemistryChiral center at position 5Potential for enantiomer-specific activity (racemic mixture typically studied)

This specific configuration enables selective interaction with neuronal targets within the basal ganglia, contrasting sharply with the widespread GABAA receptor modulation by 1,4-benzodiazepines [1] [3]. The 7,8-dimethoxy groups are particularly crucial for binding affinity to the striatonigral recognition sites [7].

Historical Development and Pharmacological Significance of Girisopam

Girisopam was synthesized and developed by EGIS Pharmaceuticals (Budapest, Hungary) during the 1980s as part of a focused effort to explore the psychotropic potential of 2,3-benzodiazepines [2] [4] [10]. This initiative aimed to create anxiolytics lacking the drawbacks (sedation, dependence, cognitive impairment) associated with classical benzodiazepines. Early pharmacological characterization revealed its distinctive profile:

  • Selective Anxiolysis: Girisopam demonstrated efficacy in animal models of anxiety (e.g., elevated plus maze, conflict tests) comparable to chlordiazepoxide or buspirone, but without sedative or myorelaxant effects even at high doses [2] [4].
  • Atypical Neuroleptic Potential: Higher doses produced catalepsy and modulated dopaminergic and opioid signaling, suggesting potential antipsychotic properties distinct from typical neuroleptics [1] [4].
  • Unique Neuroanatomical Targeting: Radioligand binding studies using [3H]-girisopam revealed an unprecedented pattern: high-affinity (Kd = 10.3 ± 1.21 nM), saturable (Bmax = 6.94 ± 1.8 pmol/mg protein), and exclusive binding within the striato-pallido-nigral system – notably the caudate-putamen (striatum), globus pallidus, substantia nigra, nucleus accumbens, and olfactory tubercle [1] [4] [7]. This distribution was absent in other brain regions.
  • Striatonigral Pathway Specificity: Lesioning studies proved pivotal. Chemical (kainic acid) ablation of striatal neurons or surgical transection of the striatonigral pathway (medial forebrain bundle) completely abolished [3H]-girisopam binding in the substantia nigra, demonstrating that binding sites originate on striatal projection neurons and are transported axonally to nigral terminals [7]. This identified the primary binding site location on striatonigral GABAergic efferent neurons.
  • Molecular Mechanism Hypothesis: Early research indicated girisopam's effects might involve modulation of protein phosphorylation within opioid signal transduction pathways. It potentiated morphine-induced catalepsy and analgesia, effects diminished in morphine-tolerant animals, suggesting crosstalk with opioid systems [1] [3].

Despite promising preclinical results, girisopam's development was discontinued after Phase I clinical trials for anxiety disorders and major depressive disorder [10]. Nevertheless, it remains a critical pharmacological tool for deciphering basal ganglia circuitry and novel anxiolytic targets.

Comparative Analysis of Girisopam Within the Benzodiazepine Family

Girisopam exemplifies the profound pharmacological divergence achievable within the benzodiazepine chemical scaffold when the ring fusion points and substituents are altered.

  • Receptor Target Specificity vs. Classical Benzodiazepines:Classical 1,4-benzodiazepines (e.g., diazepam, lorazepam) exert effects primarily via allosteric modulation of GABAA receptors, enhancing inhibitory neurotransmission throughout the CNS. Girisopam and other 2,3-benzodiazepines (e.g., tofisopam, nerisopam) do not bind to the benzodiazepine site on GABAA receptors [1] [6]. Their effects are mediated through the specific, high-affinity sites concentrated solely in the basal ganglia, likely influencing striatal output pathways and downstream neurotransmitter systems (dopamine, opioids) [1] [3] [7].

  • Pharmacological Profile Contrasts:The functional consequences of this target divergence are significant:

Table 2: Pharmacological Comparison of Girisopam with Classical Benzodiazepines and Related 2,3-Benzodiazepines

FeatureClassical 1,4-BZD (e.g., Diazepam)Girisopam (2,3-BZD)Tofisopam (2,3-BZD)
Primary Molecular TargetGABAA ReceptorBasal Ganglia-Specific Binding SiteBasal Ganglia-Specific Binding Site / PDEs [6] [8]
Anxiolytic ActivityYesYesYes
Sedation / HypnosisProminentAbsent [2] [4]Absent
Muscle RelaxationProminentAbsent [2] [4]Absent
Anticonvulsant ActivityProminentAbsent [2]Absent
Psychomotor ImpairmentYesNoNo
Addiction LiabilitySignificant riskNo evidence in preclinical models [1] [4]Low risk
Striatal Fos InductionNot specificStrong in dorsomedial/lateral striatum, globus pallidus [1] [3]Reported
Interaction with Opioid SystemsLimitedPotentiation of morphine effects [1] [3]Modest
PDE InhibitionNot reportedNot primary mechanismPDE4A1 > PDE10A1 > PDE3 > PDE2A3 [6] [8]
  • Mechanistic Distinction Among 2,3-Benzodiazepines: While sharing the core structure and lack of GABAA action, 2,3-benzodiazepines exhibit mechanistic nuances. Girisopam has the highest known affinity for the basal ganglia binding site among its analogs [1] [4]. Recent research on the related compound tofisopam suggests inhibition of phosphodiesterase (PDE) isoenzymes, particularly PDE4A1 (IC50 ~0.42 µM) and PDE10A1 (IC50 ~0.92 µM), as a potential mechanism [6] [8]. PDE10A is highly enriched in striatal medium spiny neurons – precisely the location of girisopam binding sites. This suggests Girisopam's effects could involve modulation of striatal cAMP/cGMP signaling and subsequent protein phosphorylation, aligning with early hypotheses about its role in signal transduction [1] [6] [8]. Its binding might influence PDE function or localization within the striatonigral pathway.

  • Therapeutic Implications: The absence of sedation, cognitive impairment, and apparent low abuse potential positions 2,3-benzodiazepines like girisopam as prototypes for "atypical" anxiolytics and potential investigational agents for disorders involving basal ganglia dysfunction (e.g., certain anxiety subtypes, negative symptoms of psychosis, addiction) [1] [3] [6]. Their unique mechanism offers a pathway to circumvent limitations of current benzodiazepine therapies.

Properties

CAS Number

82230-53-3

Product Name

Girisopam

IUPAC Name

1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C18H17ClN2O2/c1-11-7-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-5-4-6-14(19)8-12/h4-6,8-10H,7H2,1-3H3

InChI Key

VQYLGVVODFDFNK-UHFFFAOYSA-N

SMILES

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl

Synonyms

1-(3-chlorophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine
EGIS 5810
EGIS-5810
girisopam
GYKI 51189
GYKI-51189

Canonical SMILES

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.